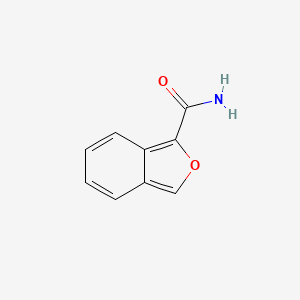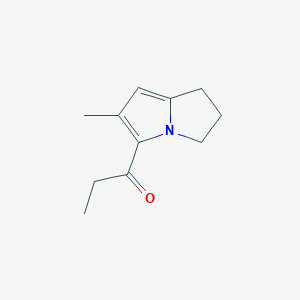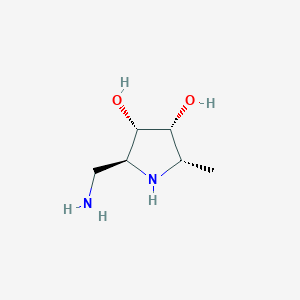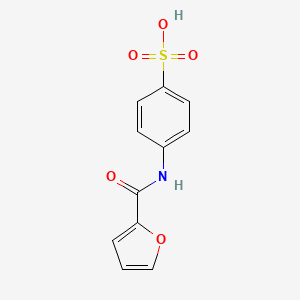
4-(2-Furoylamino)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-carboxamido)benzenesulfonic acid is an organic compound with the molecular formula C₁₁H₉NO₅S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring, which is further substituted with a furan-2-carboxamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-carboxamido)benzenesulfonic acid typically involves the following steps:
Formation of Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or nitric acid.
Amidation Reaction: Furan-2-carboxylic acid is then reacted with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form furan-2-carboxamidoaniline.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-carboxamido)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with palladium catalyst.
Sulfonating Agents: Sulfur trioxide, chlorosulfonic acid.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(Furan-2-carboxamido)benzenesulfonamide.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-(Furan-2-carboxamido)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-carboxamido)benzenesulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes such as cyclooxygenase (COX) and carbonic anhydrase, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, simpler in structure but less specific in its applications.
Furan-2-carboxylic Acid: Shares the furan ring but lacks the sulfonic acid group, leading to different chemical properties.
4-Aminobenzenesulfonic Acid: Similar sulfonic acid group but different substituents on the benzene ring.
Uniqueness
4-(Furan-2-carboxamido)benzenesulfonic acid is unique due to the combination of the furan ring and the sulfonic acid group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
6308-49-2 |
|---|---|
Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
4-(furan-2-carbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C11H9NO5S/c13-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)18(14,15)16/h1-7H,(H,12,13)(H,14,15,16) |
InChI Key |
VVUXJUPEAZAYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


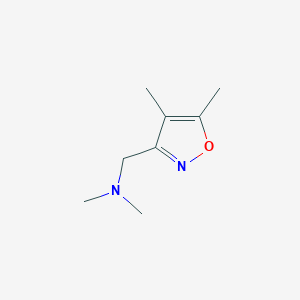
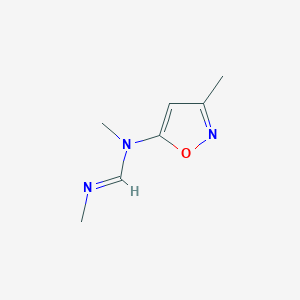

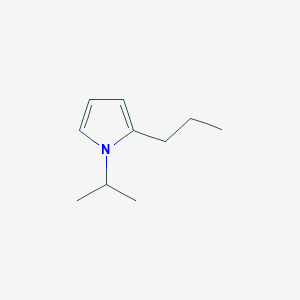

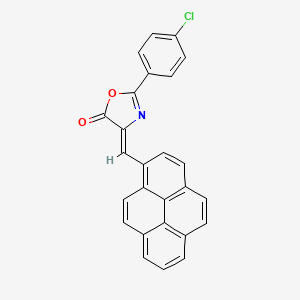
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)
![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
